Cas no 64571-28-4 (Quinazoline, 5,6,7,8-tetrahydro-4-methoxy-)
Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Quinazoline, 5,6,7,8-tetrahydro-4-methoxy-
- 4-METHOXY-5,6,7,8-TETRAHYDRO-QUINAZOLINE
- 64571-28-4
- 4-methoxy-5,6,7,8-tetrahydroquinazoline
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- Inchi: 1S/C9H12N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h6H,2-5H2,1H3
- InChI Key: SWDFTYRJEBLCMG-UHFFFAOYSA-N
- SMILES: O(C)C1=C2C(CCCC2)=NC=N1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35Ų
Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39734554-1.0g |
4-methoxy-5,6,7,8-tetrahydroquinazoline |
64571-28-4 | 95% | 1.0g |
$0.0 | 2022-12-31 |
Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Quinazoline, 5,6,7,8-tetrahydro-4-methoxy-
Comprehensive Overview of Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- (CAS No. 64571-28-4)
Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- (CAS No. 64571-28-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the quinazoline derivatives family, known for their diverse biological activities and applications in drug discovery. The presence of a methoxy group at the 4-position and a partially hydrogenated ring structure enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular formula of Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- is C9H12N2O, with a molecular weight of 164.20 g/mol. Its unique structural features contribute to its solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water. Researchers often explore its potential as a building block for pharmaceutical intermediates, particularly in the development of central nervous system (CNS) agents and anticancer drugs.
One of the most searched topics related to quinazoline derivatives is their role in targeted cancer therapy. Recent studies highlight the ability of these compounds to inhibit key enzymes involved in tumor growth, such as tyrosine kinases. The 5,6,7,8-tetrahydro-4-methoxy- variant is particularly interesting due to its improved bioavailability compared to fully aromatic quinazolines. This aligns with the growing demand for precision medicine solutions in oncology.
In addition to pharmaceutical applications, Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- finds use in agrochemical formulations. Its structural motif is present in certain plant growth regulators and pesticide intermediates, addressing the agricultural sector's need for sustainable crop protection solutions. With increasing global focus on food security and sustainable agriculture, this compound's potential in developing eco-friendly agrochemicals is particularly relevant.
The synthesis of Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- typically involves cyclization reactions of appropriately substituted aniline derivatives, followed by selective hydrogenation and methoxylation. Process optimization for its production remains an active area of research, with many scientists investigating green chemistry approaches to reduce environmental impact. This responds to the chemical industry's growing emphasis on sustainable synthesis methods.
Market analysis indicates steady growth in demand for quinazoline-based compounds, driven by expanding pharmaceutical R&D and agricultural innovation. The global market for heterocyclic compounds is projected to grow significantly, with Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- occupying a niche but important segment. Suppliers and manufacturers are increasingly focusing on high-purity grades to meet the stringent requirements of advanced applications.
From a regulatory perspective, Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- is generally regarded as safe for research and industrial use when handled according to standard laboratory protocols. However, researchers should consult the latest Safety Data Sheets (SDS) for specific handling guidelines. The compound's stability under normal storage conditions (typically 2-8°C in sealed containers) makes it convenient for laboratory use.
Recent advancements in computational chemistry have enabled more efficient exploration of quinazoline derivatives for various applications. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses help predict the biological activity of 5,6,7,8-tetrahydro-4-methoxy-quinazoline analogs, accelerating drug discovery processes. This integration of AI in chemical research represents one of the most exciting developments in the field.
For researchers working with Quinazoline, 5,6,7,8-tetrahydro-4-methoxy-, proper analytical characterization is essential. Common techniques include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These analytical methods ensure the compound meets the required specifications for advanced applications.
The future outlook for Quinazoline, 5,6,7,8-tetrahydro-4-methoxy- appears promising, with potential applications expanding into material science and catalysis. Its versatile structure makes it a candidate for developing novel organic electronic materials and ligands for transition metal catalysts. As research continues to uncover new properties and applications, this compound is likely to maintain its importance in specialized chemical research and development.
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